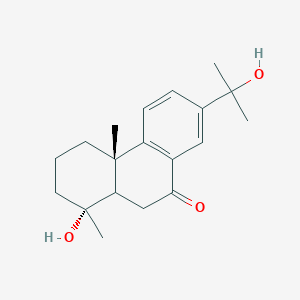![molecular formula C17H25FN2O2 B12436330 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine CAS No. 887582-35-6](/img/structure/B12436330.png)
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound featuring a piperidine ring, a common motif in medicinal chemistry. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino substituent. It is primarily used as a pharmaceutical intermediate and has various applications in scientific research .
Preparation Methods
The synthesis of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves several steps:
Starting Materials: N-(tert-Butoxycarbonyl)-4-piperidone and 4-Fluoroaniline.
Reaction Conditions: Sodium cyanoborohydride (661 mg, 10.0 mmol) is added to a methylene chloride solution (30 ml) of t-butyl 4-oxopiperidine-1-carboxylate (2.66 g, 13.1 mmol), 4-fluoroaniline (1.46 g, 13.1 mmol), and acetic acid (0.750 ml, 13.1 mmol) at 0°C. The mixture is stirred at room temperature for 15 hours.
Workup: A saturated aqueous sodium hydrogencarbonate solution is added to the reaction solution, followed by extraction with ethyl acetate. The extract is washed sequentially with water and saline, and dried over anhydrous sodium sulfate.
Chemical Reactions Analysis
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc protecting group and the 4-fluoro-phenylamino substituent.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include sodium cyanoborohydride, acetic acid, and methylene chloride.
Scientific Research Applications
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-chloro-phenylamino)-methyl-piperidine: Similar structure but with a chloro substituent instead of a fluoro group.
1-Boc-4-(4-methyl-phenylamino)-methyl-piperidine: Features a methyl group instead of a fluoro group.
1-Boc-4-(4-nitro-phenylamino)-methyl-piperidine: Contains a nitro group instead of a fluoro group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
887582-35-6 |
|---|---|
Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
VKLPQSWCVPSVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
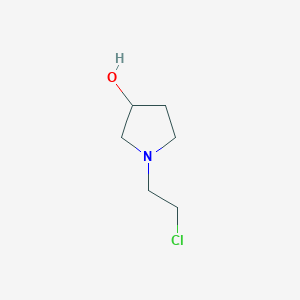
![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
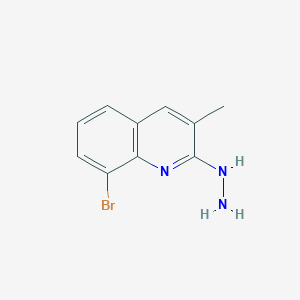
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
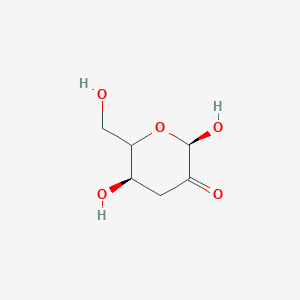

![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
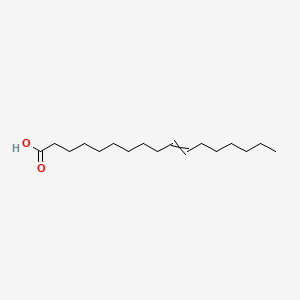
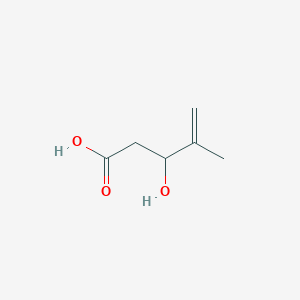
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12436307.png)

